molecular formula C7H13ClN4O2 B15298607 methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride

methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B15298607
M. Wt: 220.66 g/mol
InChI Key: FHPQMEKGWJSLQT-NUBCRITNSA-N
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Description

Methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is a chiral triazole derivative featuring a methyl ester group at position 4 of the triazole ring and an (R)-configured 2-aminopropyl substituent at position 1. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, ensuring regioselective formation of 1,4-disubstituted triazoles . Its structural uniqueness lies in the stereospecific aminopropyl side chain, which influences pharmacological properties such as solubility, bioavailability, and target binding .

Properties

Molecular Formula

C7H13ClN4O2

Molecular Weight

220.66 g/mol

IUPAC Name

methyl 1-[(2R)-2-aminopropyl]triazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C7H12N4O2.ClH/c1-5(8)3-11-4-6(9-10-11)7(12)13-2;/h4-5H,3,8H2,1-2H3;1H/t5-;/m1./s1

InChI Key

FHPQMEKGWJSLQT-NUBCRITNSA-N

Isomeric SMILES

C[C@H](CN1C=C(N=N1)C(=O)OC)N.Cl

Canonical SMILES

CC(CN1C=C(N=N1)C(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves the reaction of methyl 1H-1,2,3-triazole-4-carboxylate with (2R)-2-aminopropylamine. This reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

For industrial production, the synthesis process is scaled up and optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The purification of the final product is achieved through techniques such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Triazole Ring Formation via Azide-Alkyne Cycloaddition (MAAC)

The triazole core is typically generated using the metal-catalyzed azide-alkyne cycloaddition (MAAC) reaction. This involves reacting an azide (e.g., alkyl azide) with an alkyne in the presence of a copper catalyst under thermal or solvent conditions . The regioselectivity of the reaction depends on the catalyst and reaction medium, yielding either 1,4- or 1,5-disubstituted triazoles.

Esterification

The methyl ester group is formed via esterification of a carboxylic acid derivative. This can be achieved by reacting the acid with methanol under acidic or basic catalysis, often under reflux conditions .

Key Chemical Reactions

The compound undergoes several characteristic reactions due to its functional groups:

Reaction Type Mechanism Conditions Product Reference
Ester Hydrolysis Acidic or basic catalysisHeat, H₂OCarboxylic acid
Amide Formation Reaction with acyl chloridesRoom temperature, base (e.g., pyridine)N-substituted amide
Substitution Electrophilic attack on triazole ringVaries (e.g., Lewis acids, high temperatures)Substituted triazole derivatives

Reaction Conditions and Optimization

  • Triazole ring formation : MAAC reactions are typically performed at room temperature in DMF or aqueous media, with copper catalysts ensuring regioselectivity .

  • Alkylation : Reactions involving methyliodide and K₂CO₃ require strict temperature control (e.g., 273 K) to minimize side reactions .

  • Ester hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions are used, often under reflux to drive the reaction to completion .

Analytical Methods

The structure and purity of the compound are confirmed using:

  • Nuclear Magnetic Resonance (NMR) : Identifies proton and carbon environments, crucial for verifying stereochemistry.

  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

  • X-ray Crystallography : Provides detailed 3D structural information .

Scientific Research Applications

Methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The triazole ring provides stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities with related triazole-based compounds:

Compound Name Substituents (Position 1) Position 4 Group Molecular Weight (g/mol) Key Features
Target Compound (2R)-2-Aminopropyl Methyl ester 248.68 Chiral amine, hydrochloride salt
Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride 2-Aminoethyl Methyl ester 218.63 Shorter chain, no stereocenter
1-(3-Aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride 3-Aminopropyl Carboxylate (free acid) 207.65 Longer chain, no stereocenter
Rufinamide (1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) 2-Fluorobenzyl Carboxamide 238.23 Aryl substituent, FDA-approved drug
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate 2,6-Difluorobenzyl Methyl ester 271.22 Lipophilic, fluorinated

Key Observations :

  • Chain Length and Configuration: The target compound’s (R)-2-aminopropyl group distinguishes it from analogs with shorter (e.g., 2-aminoethyl) or non-chiral chains (e.g., 3-aminopropyl). The stereochemistry may enhance binding specificity in chiral environments, such as enzyme active sites .
  • Aromatic vs. Aliphatic Substituents: Rufinamide and its analogs feature fluorinated benzyl groups, increasing lipophilicity and blood-brain barrier penetration compared to the aliphatic aminopropyl chain in the target compound .
  • Ester vs. Carboxamide : The methyl ester in the target compound could act as a prodrug, hydrolyzing in vivo to a carboxylic acid, whereas Rufinamide’s carboxamide group is metabolically stable .

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. However, fluorinated benzyl derivatives (e.g., Rufinamide analogs) exhibit lower solubility due to increased hydrophobicity .
  • Stability : Methyl esters are prone to hydrolysis under basic conditions, whereas carboxamides (e.g., Rufinamide) are more stable .

Analytical Characterization

Structural elucidation of these compounds relies on techniques such as:

  • X-ray Crystallography : Programs like SHELXL and WinGX are used to determine crystal structures, revealing conformational differences influenced by substituents .
  • NMR and MS : Confirm regiochemistry and purity, critical for distinguishing stereoisomers in the target compound .

Biological Activity

Methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₈H₁₃ClN₄O₂
Molecular Weight 206.67 g/mol
IUPAC Name Methyl (2R)-2-amino-1H-1,2,3-triazole-4-carboxylate hydrochloride
Appearance White to off-white solid
Melting Point Not specified

Research indicates that 1,2,3-triazole derivatives exhibit various mechanisms that contribute to their biological activities:

  • Antimicrobial Activity : Compounds containing the triazole moiety have shown promising antibacterial and antifungal properties. They work by disrupting cellular processes in pathogens, leading to cell death. For instance, studies have indicated that triazole derivatives can inhibit the growth of various bacterial strains and fungi by interfering with their metabolic pathways .
  • Anticancer Properties : Triazole-containing compounds have been studied for their anticancer effects. They can induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including cell cycle arrest and the generation of reactive oxygen species (ROS) . Specific derivatives have shown IC50 values in the low micromolar range against different cancer cell lines, indicating potent activity .
  • Antimalarial Activity : Recent studies have highlighted the potential of triazole derivatives in combating malaria. In vitro and in vivo tests demonstrated that certain compounds displayed significant antimalarial activity against Plasmodium falciparum and P. berghei with low cytotoxicity towards mammalian cells .

Case Studies

Several studies have focused on the biological activity of triazole derivatives:

  • A study evaluated the antimalarial properties of 1H-1,2,3-triazole derivatives synthesized from 2-amino-1,4-naphthoquinone. The compounds showed IC50 values ranging from 0.8 μM to over 100 μM against P. falciparum, with selectivity indices indicating low toxicity towards human cells .
  • Another investigation into anticancer activity revealed that specific triazole derivatives could induce apoptosis in A549 lung cancer cells with IC50 values significantly lower than traditional chemotherapeutics like cisplatin . The mechanism involved mitochondrial dysfunction and increased ROS production.

Research Findings

A summary of research findings on this compound includes:

Study FocusFindings
Antimicrobial ActivityEffective against various bacterial strains with minimal cytotoxicity .
Anticancer ActivityInduces apoptosis in cancer cells; IC50 values indicate high potency compared to standard drugs .
Antimalarial ActivitySignificant activity against malaria parasites with low toxicity to host cells .

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